![molecular formula C19H18N2O4S B2834802 N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2097891-68-2](/img/structure/B2834802.png)
N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a thiophen ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur . The presence of these heterocyclic rings can contribute to the compound’s reactivity and potential biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or substitution reactions . The exact method would depend on the desired substitution pattern and the specific functional groups present.Molecular Structure Analysis
The compound’s structure includes aromatic rings (furan and thiophen), an amide group, and an ethyl group. The presence of these groups can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the aromatic rings and the amide group. For instance, the furan ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings could contribute to its stability, while the amide group could influence its solubility .Scientific Research Applications
Antibacterial Activity
Furan derivatives have taken on a special position in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents due to their remarkable therapeutic efficacy . The furan nucleus is an essential synthetic technique in the search for new drugs .
Protein Tyrosine Kinase Inhibitory Activity
Furan-2-yl (phenyl)methanone derivatives have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity . Some of these derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound .
Antimicrobial Potential
Some furan derivatives have shown good antimicrobial potential . This makes them a promising area of study for the development of new antimicrobial compounds.
Enzyme Activity Modulation
Certain furan derivatives have been found to modulate enzyme activity . For instance, low doses of certain compounds showed a dose-dependent inhibition of monophenolase, whereas high doses significantly increased the enzyme activity .
Electrochemical Properties
Furan derivatives have demonstrated the capacity to undergo quasi-reversible oxidation and reduction processes on a platinum electrode . This property could be useful in the development of electrochemical sensors or devices.
Anticancer Activity
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . This includes their use in the treatment of cancer .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-16(13-5-7-14(8-6-13)17-4-1-9-25-17)12-21-19(24)18(23)20-11-15-3-2-10-26-15/h1-10,16,22H,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFMGJJOWSJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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